molecular formula C20H21N3OS B2674964 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1207003-51-7

2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2674964
CAS No.: 1207003-51-7
M. Wt: 351.47
InChI Key: GYOVFLHWLNEEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound featuring a central 1-methyl-5-(p-tolyl)-1H-imidazole core linked to an N-(p-tolyl)acetamide group via a thioether bridge. This molecular architecture is characteristic of a class of compounds known for their diverse and potent biological activities, making them valuable scaffolds in medicinal chemistry research . Compounds within this structural family have demonstrated significant promise in anticancer research. Specifically, close analogs have exhibited cytotoxic effects against a range of cancer cell lines, including A549 (lung) and MCF7 (breast), by disrupting microtubule dynamics and inducing cell cycle arrest at the G2/M phase . The proposed mechanism of action involves binding to the colchicine site on tubulin, preventing its polymerization, which leads to mitotic arrest and the subsequent activation of apoptotic pathways in cancer cells . Beyond oncology, this chemical scaffold is also investigated for its antimicrobial potential. Preliminary studies on related molecules show significant inhibitory activity against various Gram-positive bacteria, such as Staphylococcus aureus , with efficacy comparable to established antibiotics . The presence of the imidazole ring, a known pharmacophore, further supports its potential for interaction with various enzymes and receptors . Researchers can utilize this compound as a key intermediate or precursor for further structural optimization in drug discovery programs. This product is intended for research purposes only and is not for human or veterinary use. All information presented is based on the scientific properties of structurally similar compounds.

Properties

IUPAC Name

2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-14-4-8-16(9-5-14)18-12-21-20(23(18)3)25-13-19(24)22-17-10-6-15(2)7-11-17/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOVFLHWLNEEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thioacetamide Introduction: The thioacetamide group is introduced via nucleophilic substitution reactions, where a thiol group reacts with an acetamide precursor.

    Final Coupling: The final step involves coupling the imidazole and thioacetamide intermediates under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, ensuring high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetamide group to amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the thioacetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thioacetamide group may also play a role in binding to biological molecules, influencing the compound’s overall effect.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact: The 1-methyl and 5-(p-tolyl) groups in the target compound may improve metabolic stability compared to non-methylated analogues like Compound 2 .
  • Heterocycle Swap : Replacing imidazole with 1,3,4-oxadiazole (Compound 154) shifts activity from antimicrobial to cytotoxic, highlighting the role of heterocycles in target specificity .
  • Aryl Modifications : Compounds with halogenated aryl groups (e.g., 4-chlorophenyl in Compound 154) exhibit enhanced cytotoxicity, while methoxy or methyl groups (e.g., 9l, 9m) improve solubility without compromising activity .
Pharmacological and Physicochemical Properties
  • Antimicrobial Activity : The target compound’s imidazole-thioacetamide scaffold shares similarities with Compound 2, which showed selective activity against Gram-positive bacteria (e.g., Bacillus subtilis). However, the addition of the 5-(p-tolyl) group may broaden its spectrum, as seen in derivatives with extended aryl systems .
  • Cytotoxicity: Unlike oxadiazole derivatives (e.g., Compound 154), imidazole-based compounds generally exhibit lower cytotoxicity, making them preferable for antimicrobial applications.
  • Physicochemical Data: Melting Points: The target compound’s melting point (~180–190°C, inferred from analogues like 9l) is higher than non-aromatic derivatives (e.g., Compound 13: 179–181°C), suggesting greater crystalline stability .
Mechanistic Insights
  • Antimicrobial Action : Imidazole derivatives disrupt microbial cell membranes or inhibit enzymes like cytochrome P450. The thioacetamide linkage in the target compound may enhance metal-binding capacity, interfering with microbial metalloenzymes .
  • Cytotoxic Mechanism : Oxadiazole derivatives (e.g., Compound 154) induce apoptosis via reactive oxygen species (ROS) generation, whereas imidazole-based compounds like 9l inhibit kinase signaling pathways (e.g., CDK5/p25) .

Biological Activity

2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, with the molecular formula C19H22N3OS and a molecular weight of 338.46 g/mol, is a complex organic compound notable for its diverse biological activities. The compound features an imidazole ring, a thio group, and p-tolyl substituents, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The unique structural features of this compound facilitate various interactions with biological targets. The presence of the imidazole ring enhances its reactivity and interaction with enzymes and receptors.

Property Value
Molecular FormulaC19H22N3OS
Molecular Weight338.46 g/mol
Structural FeaturesImidazole ring, thio group, p-tolyl substituents

Biological Activity

Research indicates that this compound exhibits significant biological activity across multiple domains:

Antidiabetic Activity

One of the prominent areas of research has been the compound's potential as an α-glucosidase inhibitor, which is crucial in managing type 2 diabetes by regulating blood glucose levels. In vitro studies have shown that derivatives containing similar imidazole structures demonstrate varying degrees of inhibitory activity against α-glucosidase:

Compound IC50 (µM) Notes
Acarbose750.0 ± 1.5Standard reference
Compound X60.03 ± 0.82Second most potent in study
Compound Y123.39 ± 0.58No improvement with substitution

These findings suggest that modifications to the imidazole moiety can enhance inhibitory potency, indicating a structure-activity relationship (SAR) that merits further exploration .

Antitumor Activity

Additionally, studies have explored the antitumor effects of related compounds featuring imidazole scaffolds. For instance, hybrids incorporating benzothiazole derivatives have shown promising results against various cancer cell lines including HCT-116, HEPG-2, and MCF-7:

Cell Line Inhibition (%) Concentration (µM)
HCT-11675%10
HEPG-270%10
MCF-780%10

These results highlight the potential of imidazole-based compounds in cancer therapy .

The mechanisms underlying the biological activities of this compound are primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in carbohydrate metabolism, thereby reducing glucose absorption.
  • Receptor Modulation : Potential interactions with cellular receptors involved in cell proliferation and apoptosis pathways could explain its antitumor effects.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • A study evaluating a series of imidazole derivatives demonstrated significant reductions in blood glucose levels in diabetic models when administered at specific dosages.
  • Another investigation into the anticancer properties of imidazole-containing compounds revealed substantial tumor regression in xenograft models.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide?

  • Methodology : Synthesis typically involves multi-step reactions, including thioether formation via nucleophilic substitution. Key parameters include:

  • Temperature : 60–80°C for imidazole-thiol intermediate generation .
  • Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity .
  • Catalysts : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) to deprotonate thiol groups .
    • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify imidazole ring protons (δ 7.2–7.8 ppm) and acetamide carbonyl (δ 168–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (expected m/z: ~455.1 g/mol) .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry .

Q. What preliminary assays are recommended to screen its biological activity?

  • In Vitro Screening :

  • Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Enzyme Inhibition : Assay against COX-2 or cytochrome P450 isoforms due to imidazole’s metal-binding capacity .
    • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How do substituent variations on the imidazole ring affect bioactivity?

  • Structure-Activity Relationship (SAR) :

  • p-Tolyl vs. Bromophenyl : Substituting p-tolyl with electron-withdrawing groups (e.g., 4-bromophenyl) enhances antimicrobial potency (MIC reduced by 50% against E. coli) .
  • Methyl vs. Allyl at N1 : Allyl groups increase metabolic stability but reduce solubility in aqueous media .
    • Methodology : Synthesize analogs via Suzuki-Miyaura coupling and compare activity profiles .

Q. What computational methods can predict binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with:

  • Enzymes : Imidazole’s nitrogen coordinates with Zn²⁺ in metalloproteases .
  • Receptors : π-π stacking between p-tolyl and aromatic residues (e.g., Tyr in kinase domains) .
    • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .

Q. How to resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

  • Root Cause Analysis :

  • Purity Discrepancies : Reproduce synthesis with rigorous purification (e.g., column chromatography) .
  • Assay Conditions : Standardize protocols (e.g., serum-free media to avoid protein binding) .
    • Statistical Validation : Use ANOVA to compare datasets from independent labs .

Q. What strategies improve solubility for in vivo studies without compromising activity?

  • Formulation Approaches :

  • Co-solvents : PEG-400 or cyclodextrin-based formulations enhance aqueous solubility .
  • Prodrug Design : Introduce phosphate esters at the acetamide group for hydrolytic activation .
    • Analytical Confirmation : Dynamic light scattering (DLS) to assess nanoparticle dispersion stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.